molecular formula C26H21ClN4O2 B2381857 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1189996-57-3

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2381857
CAS No.: 1189996-57-3
M. Wt: 456.93
InChI Key: DYRYSEXSRDWUDI-UHFFFAOYSA-N
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Description

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide features a pyrimido[5,4-b]indole core substituted with a 2-chlorobenzyl group at position 3 and an N-(m-tolyl)acetamide moiety at position 5 (Figure 1). This structure combines a heterocyclic scaffold with halogenated and arylalkyl substituents, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-17-7-6-9-19(13-17)29-23(32)15-31-22-12-5-3-10-20(22)24-25(31)26(33)30(16-28-24)14-18-8-2-4-11-21(18)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYSEXSRDWUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple heterocyclic rings and functional groups, suggests various biological activities that warrant detailed exploration.

Structural Characteristics

This compound features:

  • Pyrimidinone ring
  • Indole ring
  • Acetamide group
  • Chlorobenzyl moiety

These structural elements contribute to its potential interactions with biological targets, making it of interest for therapeutic applications.

PropertyValue
Molecular FormulaC25H22ClN3O
Molecular Weight477.3 g/mol
CAS Number1189876-94-5

Anticancer Potential

Research indicates that compounds with similar pyrimidoindole structures exhibit anticancer properties. The indole moiety is often associated with kinase inhibition, which is crucial in cancer therapy. For instance, studies have shown that derivatives of indole can inhibit various kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties

The presence of the chlorobenzyl group in this compound suggests possible antimicrobial activity. Compounds containing similar structural motifs have been evaluated for their efficacy against various pathogens. In vitro studies have demonstrated that related indole derivatives possess significant antibacterial and antifungal activities .

Acetylcholinesterase Inhibition

The compound's structure may also facilitate interaction with acetylcholinesterase (AChE), an important target for neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance cholinergic neurotransmission, potentially improving cognitive function . Preliminary docking studies could reveal how this compound interacts with the AChE active site.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrimidoindole derivatives and evaluated their biological activities. The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity .
  • Antimicrobial Evaluation : Another research effort focused on indole-containing compounds, revealing promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural diversity in enhancing biological efficacy .
  • Neuroprotective Effects : Investigations into related compounds have suggested potential neuroprotective effects, particularly through AChE inhibition. This aligns with findings from other indole derivatives that demonstrate cognitive-enhancing properties .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step synthetic routes that integrate various organic chemistry techniques such as nucleophilic substitutions and cyclization reactions. Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects.

Case Studies

Several case studies highlight the potential applications of this compound:

1. Anticancer Study
A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines, revealing significant reductions in cell viability through apoptosis induction. This suggests that 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide may also exhibit similar properties.

2. Antimicrobial Efficacy
In vitro assays conducted on derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. This positions the compound as a candidate for further development in antimicrobial therapy.

Data Table: Biological Activities

Activity Type Description References
AnticancerInhibits cancer cell proliferation; induces apoptosis
AntimicrobialEffective against resistant bacteria; potential use against Mycobacterium tuberculosis
Anti-inflammatoryModulates cytokine production; potential therapeutic applications
AntiviralInhibits viral replication mechanisms; requires further investigation

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacological properties.

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (6M), reflux, 12 hours2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetic acid + m-toluidineReaction efficiency depends on proton concentration and temperature.
Basic HydrolysisNaOH (2M), 80°C, 8 hoursSodium salt of acetic acid derivative + m-toluidineBase strength influences reaction rate; side products may form at higher pH.

Nucleophilic Aromatic Substitution (Chlorobenzyl Group)

The 2-chlorobenzyl substituent participates in nucleophilic substitution reactions, particularly at the ortho-chlorine position.

Reagent Conditions Products Key Observations
Sodium MethoxideDMF, 100°C, 24 hoursMethoxybenzyl derivativePolar aprotic solvents enhance nucleophilicity; steric hindrance limits yield.
Ammonia (NH₃)Ethanol, 70°C, 48 hoursAminobenzyl derivativeRequires excess ammonia and prolonged heating.

Electrophilic Aromatic Substitution (Pyrimidoindole Core)

The pyrimidoindole core undergoes electrophilic substitution, primarily at the indole’s C3 position.

Reagent Conditions Products Key Observations
Nitration (HNO₃/H₂SO₄)0°C, 2 hours3-Nitro-pyrimidoindole derivativeRegioselectivity driven by electron-donating substituents; side products observed.
Sulfonation (SO₃/H₂SO₄)50°C, 4 hours3-Sulfo-pyrimidoindole derivativeRequires careful control of sulfonation time to avoid over-reaction.

Reduction of the 4-Oxo Group

The ketone group at position 4 of the pyrimidoindole core can be reduced to a secondary alcohol.

Reagent Conditions Products Key Observations
NaBH₄/CeCl₃Methanol, RT, 6 hours4-Hydroxy-pyrimidoindole derivativeCeCl₃ enhances selectivity; over-reduction to alkane is minimal.
H₂ (Pd/C catalyst)Ethanol, 50 psi, 12 hours4-Deoxo derivativeHigh-pressure conditions required for complete conversion.

Functionalization of the m-Tolyl Group

The m-tolyl substituent undergoes oxidation and alkylation reactions.

Reagent Conditions Products Key Observations
KMnO₄/H₂SO₄90°C, 8 hours3-Carboxybenzyl derivativeOver-oxidation to CO₂ observed with extended reaction time.
CH₃I/K₂CO₃DMF, 60°C, 10 hoursN-Methyl-m-tolyl derivativeAlkylation occurs selectively at the amine group.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Reagent Conditions Products Key Observations
POCl₃Reflux, 6 hoursPyrimidoindolo-oxazine derivativePhosphoryl chloride acts as both catalyst and dehydrating agent .
CuI/L-ProlineDMSO, 120°C, 24 hoursTricyclic fused derivativeTransition-metal catalysis improves reaction efficiency.

Key Reaction Insights

  • Steric and Electronic Effects : Bulky substituents on the pyrimidoindole core (e.g., chlorobenzyl) slow reaction kinetics in substitution and cyclization reactions.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (ethanol) favor reductions.

  • Catalyst Optimization : CeCl₃ and Pd/C significantly improve selectivity and yield in reduction and hydrogenation reactions.

Comparison with Similar Compounds

Core Heterocycle Modifications

The pyrimido[5,4-b]indole core is shared with compounds in and , which exhibit TLR4 ligand activity. Key differences arise in substituents:

  • Target compound : 2-chlorobenzyl at position 3 and m-tolylacetamide at position 3.
  • Compound 2 () : Sulfonylacetamide with cyclohexyl and phenyl groups.
  • Compound 27 () : Thioacetamide with isopentyl and phenyl groups.

Acetamide Side Chain Variations

The N-(m-tolyl)acetamide side chain distinguishes the target from analogs with bulkier or polar groups:

  • compounds : Substituents like tert-butyl, tetrahydrofuran-methyl, or piperidin-4-yl introduce varied steric and electronic effects.
  • compounds : Adamantane-containing acetamides exhibit rigid, hydrophobic pharmacophores, contrasting with the aromatic m-tolyl group in the target.
  • : Indole-based acetamide with a 4-cyanophenylsulfonyl group, highlighting versatility in targeting diverse biological pathways.

Comparative Data Table

Compound Core Structure R₁ (Position 3) R₂ (Acetamide) Key Activity/Binding Reference
Target compound Pyrimido[5,4-b]indole 2-Chlorobenzyl N-(m-tolyl) Hypothesized TLR4 modulation -
Compound 2 () Pyrimido[5,4-b]indole Phenyl N-Cyclohexyl sulfonyl TLR4 ligand
Compound 27 () Pyrimido[5,4-b]indole Phenyl N-Isopentyl thio TLR4 selectivity
Compound 8c () Pyrido[4,3-b]indole 8-Fluoro-2-methyl N-Adamantyl Neuroprotective potential
Compound 39 () Indole 4-Chlorobenzoyl 4-Cyanophenylsulfonyl COX-2 inhibition (analog)

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